![molecular formula C18H18Cl2N2OS2 B12556650 {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol CAS No. 178980-19-3](/img/structure/B12556650.png)
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiophenyl group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {5-[(3,5-Dichlorophenyl)sulfanyl]-4-propan-2-yl-1-(pyridin-3-ylmethyl)imidazol-2-yl}methanamine
- {5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives}
Uniqueness
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
178980-19-3 |
|---|---|
Molekularformel |
C18H18Cl2N2OS2 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(thiophen-2-ylmethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C18H18Cl2N2OS2/c1-11(2)17-18(25-15-7-12(19)6-13(20)8-15)22(16(10-23)21-17)9-14-4-3-5-24-14/h3-8,11,23H,9-10H2,1-2H3 |
InChI-Schlüssel |
JOOCMCYQUQJELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)CO)CC2=CC=CS2)SC3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)
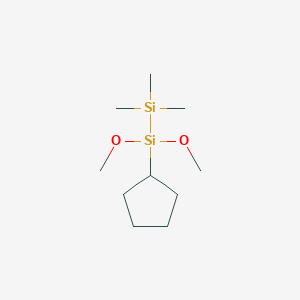
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)

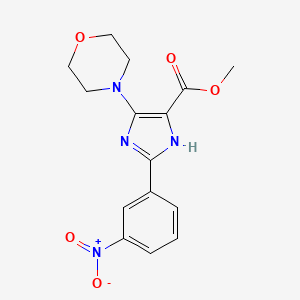
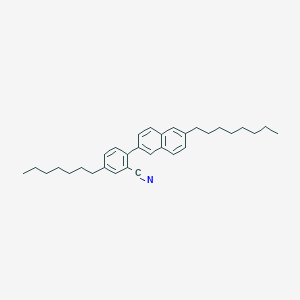
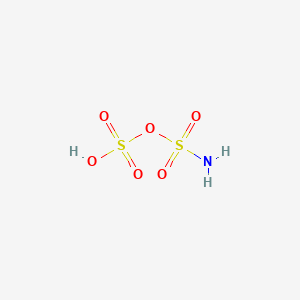

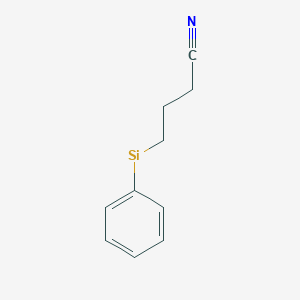
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
